3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine
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Overview
Description
3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the third position and a 4-nitrobenzenesulfonyl group attached to the piperazine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The piperazine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of Intermediate: The reaction yields an intermediate compound, which is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Final Product: The final product, this compound, is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3-Methyl-1-(4-aminobenzenesulfonyl)piperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Piperazine and sulfonic acid derivatives.
Scientific Research Applications
3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can also participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
- 1-Methyl-4-(4-nitrobenzenesulfonyl)piperazine
- 4-Methyl-1-(4-nitrobenzenesulfonyl)piperazine
- 3-Methyl-1-(4-aminobenzenesulfonyl)piperazine
Comparison: 3-Methyl-1-(4-nitrobenzenesulfonyl)piperazine is unique due to the specific positioning of the methyl and nitrobenzenesulfonyl groups. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O4S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-methyl-1-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
YECCLOMWNYRZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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